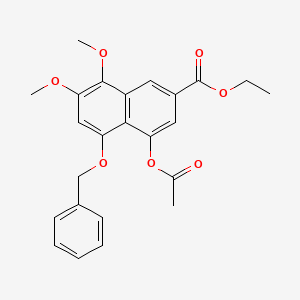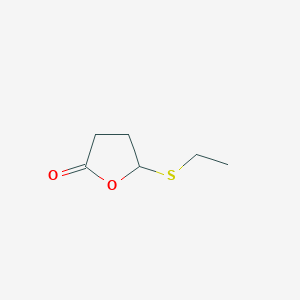
N-Ethyl-N-methylhypobromous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methylhypobromous amide: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes both ethyl and methyl groups attached to the nitrogen atom, as well as a hypobromous moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylhypobromous amide typically involves the reaction of N-ethyl-N-methylamine with hypobromous acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
N-Ethyl-N-methylamine+Hypobromous acid→N-Ethyl-N-methylhypobromous amide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N-methylhypobromous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hypobromous moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of N-ethyl-N-methylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Ethyl-N-methylhypobromous amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methylhypobromous amide involves its interaction with specific molecular targets. The hypobromous moiety can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
N-Methylhypobromous amide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
N-Ethylhypobromous amide: Lacks the methyl group, leading to variations in its biological activity and applications.
N-Ethyl-N-methylhypochlorous amide:
Uniqueness: N-Ethyl-N-methylhypobromous amide is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, as well as the hypobromous moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
656259-59-5 |
|---|---|
Fórmula molecular |
C3H8BrN |
Peso molecular |
138.01 g/mol |
Nombre IUPAC |
N-bromo-N-methylethanamine |
InChI |
InChI=1S/C3H8BrN/c1-3-5(2)4/h3H2,1-2H3 |
Clave InChI |
ODOUTCGSMWTALM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


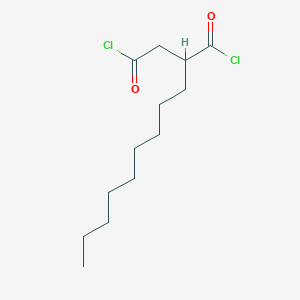

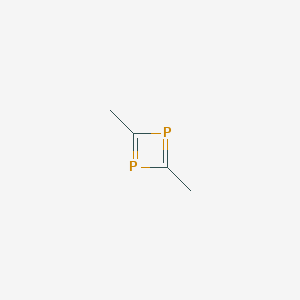
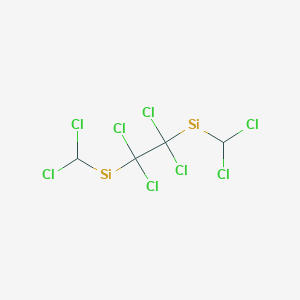
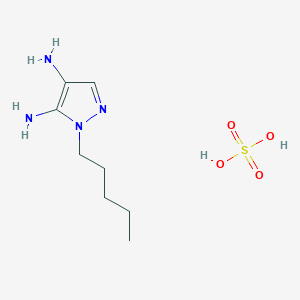
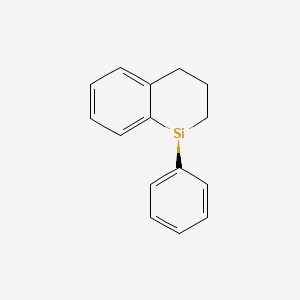
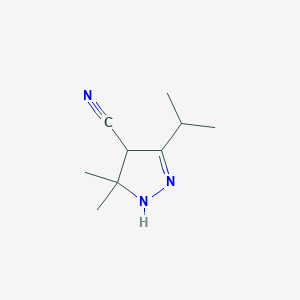
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
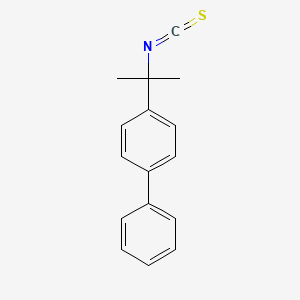
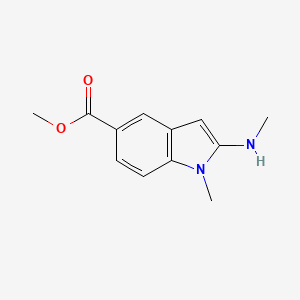
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)
